(E)-5-((5-(2-bromophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5E)-5-[[5-(2-bromophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c19-14-4-2-1-3-13(14)15-6-5-12(24-15)11-16-17(22)20-18(25-16)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGCRBWGOSSVSW-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Br)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Br)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-5-((5-(2-bromophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a member of the thiazole family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits a unique arrangement of functional groups that contribute to its biological activity. The presence of the furan and thiazole moieties is particularly significant in enhancing its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including this compound, exhibit notable antimicrobial properties. A study highlighted that various thiazole derivatives demonstrated effective inhibition against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| (E)-5-(4-nitrophenyl)furan-2-carboxamide | Escherichia coli | 16 |
| 4-Bromophenyl thiazol derivatives | Klebsiella pneumoniae | 20 |
The efficacy of these compounds is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit critical enzymatic pathways .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A recent study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Case Study: Cytotoxicity Assay
In an experiment involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 12 µM, indicating potent anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, promoting apoptosis .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents on the phenyl ring (position and halogen/nitro groups) and the thiazole moiety (e.g., hydrazinyl, anilino, or morpholino groups). These variations influence electronic properties, solubility, and biological activity.
Antifungal vs. Anticancer Activity
- Antifungal : Analogs with nitro and chloro substituents (e.g., ) exhibit moderate antifungal activity (MIC = 250 µg/mL), though less potent than fluconazole (MIC = 2 µg/mL) . The target compound’s bromo group may offer comparable or improved activity due to similar electronegativity.
- Anticancer: Hydrazinyl-4-chlorophenyl thiazoles () show promising activity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity, suggesting morpholino-substituted analogs could achieve similar or better profiles .
Q & A
Q. What experimental controls are critical for in vivo toxicity studies?
- Methodology : Use ICR mice dosed orally (10–100 mg/kg) for 28 days. Include vehicle controls (e.g., 0.5% carboxymethylcellulose) and monitor body weight, organ histopathology, and serum biomarkers (ALT, AST). Compare with structurally related compounds (e.g., 5-iodophenyl analogs) to isolate toxicity attributable to the bromophenyl group .
Contradiction Analysis
Q. How to address conflicting reports on oxidative vs. hydrolytic degradation dominance?
Q. Why do bioactivity results vary between recombinant enzymes and cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
